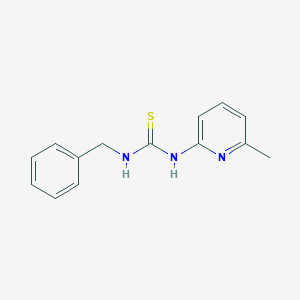![molecular formula C19H19N3O5S2 B292537 Ethyl [3-methoxy({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)anilino]acetate](/img/structure/B292537.png)
Ethyl [3-methoxy({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)anilino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [3-methoxy({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)anilino]acetate, also known as MTAA, is a novel compound that has been the subject of extensive scientific research due to its potential therapeutic properties. This compound belongs to the family of thiazolidinones and has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The mechanism of action of Ethyl [3-methoxy({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)anilino]acetate is not fully understood. However, it is believed that Ethyl [3-methoxy({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)anilino]acetate exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, cancer, and microbial infections. Ethyl [3-methoxy({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)anilino]acetate has been found to inhibit the activity of various enzymes and transcription factors that play a key role in these pathways, including COX-2, NF-κB, and STAT3.
Biochemical and Physiological Effects:
Ethyl [3-methoxy({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)anilino]acetate has been found to possess several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are involved in the pathogenesis of inflammatory diseases. Ethyl [3-methoxy({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)anilino]acetate has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, Ethyl [3-methoxy({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)anilino]acetate has been found to possess antibacterial activity against various Gram-positive and Gram-negative bacteria.
Advantages and Limitations for Lab Experiments
Ethyl [3-methoxy({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)anilino]acetate has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an interesting target for research. Additionally, Ethyl [3-methoxy({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)anilino]acetate has been found to possess multiple therapeutic properties, which makes it a versatile compound that can be studied in various contexts. However, there are also some limitations to using Ethyl [3-methoxy({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)anilino]acetate in lab experiments. The synthesis process is complex and requires careful control of reaction conditions, which can make it difficult to obtain high yields of the final product. Additionally, the mechanism of action of Ethyl [3-methoxy({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)anilino]acetate is not fully understood, which can make it challenging to design experiments that accurately test its therapeutic properties.
Future Directions
There are several future directions for research on Ethyl [3-methoxy({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)anilino]acetate. One potential direction is to study its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Another potential direction is to study its potential as a treatment for cancer, particularly breast cancer, lung cancer, and colon cancer. Additionally, further research is needed to fully understand the mechanism of action of Ethyl [3-methoxy({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)anilino]acetate and to identify its molecular targets. Finally, research is needed to optimize the synthesis process to improve the yield and purity of the final product.
Synthesis Methods
Ethyl [3-methoxy({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)anilino]acetate can be synthesized using a multi-step process that involves the reaction of aniline with ethyl acetoacetate to form an intermediate compound. The intermediate compound is then reacted with thiosemicarbazide to form a thiosemicarbazone derivative. This derivative is then reacted with 2-thienyl isocyanate to form the final product, Ethyl [3-methoxy({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)anilino]acetate. The synthesis process is complex and requires careful control of reaction conditions to ensure high yield and purity of the final product.
Scientific Research Applications
Ethyl [3-methoxy({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)anilino]acetate has been the subject of extensive scientific research due to its potential therapeutic properties. It has been found to possess anti-inflammatory properties that make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Ethyl [3-methoxy({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)anilino]acetate has also been found to possess anti-cancer properties that make it a potential candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. Additionally, Ethyl [3-methoxy({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)anilino]acetate has been found to possess anti-microbial properties that make it a promising candidate for the development of new antibiotics.
properties
Molecular Formula |
C19H19N3O5S2 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
ethyl 2-(3-methoxy-N-[2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]anilino)acetate |
InChI |
InChI=1S/C19H19N3O5S2/c1-3-26-17(24)11-22(13-6-4-7-14(10-13)25-2)16(23)12-29-19-21-20-18(27-19)15-8-5-9-28-15/h4-10H,3,11-12H2,1-2H3 |
InChI Key |
FVKWLZBBBHGIRG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN(C1=CC(=CC=C1)OC)C(=O)CSC2=NN=C(O2)C3=CC=CS3 |
Canonical SMILES |
CCOC(=O)CN(C1=CC(=CC=C1)OC)C(=O)CSC2=NN=C(O2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-5-phenyl-11-[3-(trifluoromethyl)phenyl]-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B292454.png)
![N-benzyl-N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}amine](/img/structure/B292456.png)
![ethyl (3E)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292458.png)

![ethyl 4-{[5-(2-amino-5-phenyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3-oxobutanoate](/img/structure/B292461.png)
![methyl 7-methyl-3-oxo-2-(2-thienylmethylene)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292462.png)
![Ethyl 4-(4-chlorophenyl)-3-oxo-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B292463.png)
![2,4-Bis(isopropylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B292466.png)
![N-(2-(benzylsulfanyl)-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N'-phenylurea](/img/structure/B292469.png)
![2-(allylsulfanyl)-3-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292470.png)
![[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B292472.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292475.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B292476.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292477.png)